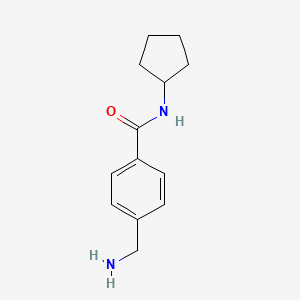![molecular formula C11H16N2O3S B7460095 2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7460095.png)
2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid is a compound that belongs to the thiazole family. It has been extensively studied for its biochemical and physiological effects. The compound has shown promising results in various scientific research applications, including its use as an anti-inflammatory agent, an antioxidant, and a potential treatment for cancer.
Wissenschaftliche Forschungsanwendungen
2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid has been extensively studied for its potential applications in various scientific research fields. It has shown anti-inflammatory properties and has been used to treat inflammation in animal models. The compound has also been found to have antioxidant properties and has been used to protect against oxidative stress in cells. Additionally, 2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid has shown potential as a treatment for cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
The mechanism of action of 2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid is not fully understood. However, it is believed that the compound exerts its anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. The compound's antioxidant properties are believed to be due to its ability to scavenge free radicals and prevent oxidative damage to cells. The compound's potential as a treatment for cancer is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models, protect against oxidative stress in cells, and inhibit the growth of cancer cells. Additionally, the compound has been found to have a positive effect on liver function and may have potential as a treatment for liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid in lab experiments is its potential as a treatment for various diseases. The compound has shown promise as an anti-inflammatory agent, an antioxidant, and a potential treatment for cancer. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been found to be toxic at high doses, and caution should be exercised when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for 2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid. One potential direction is to further investigate the compound's potential as a treatment for liver diseases. Another potential direction is to investigate the compound's mechanism of action in more detail. Additionally, the compound's potential as a treatment for other diseases, such as neurodegenerative diseases, should be explored. Finally, the compound's toxicity should be further investigated to determine the safe dosage range for use in lab experiments.
Synthesemethoden
The synthesis of 2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid involves the reaction of 2-mercaptoacetic acid with 3,3-dimethylbutanoyl chloride and ammonium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using a column chromatography technique.
Eigenschaften
IUPAC Name |
2-[2-(3,3-dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-11(2,3)5-8(14)13-10-12-7(6-17-10)4-9(15)16/h6H,4-5H2,1-3H3,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVQDVQCMPHRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NC(=CS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
![N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)
![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)

![2-[(2-Methoxybenzoyl)-methylamino]acetic acid](/img/structure/B7460042.png)
![5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7460048.png)


![3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7460078.png)

![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7460104.png)

![1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)
![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)